REACTION_CXSMILES
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[CH3:1][N:2]1[C:6]2[CH2:7][NH:8][CH2:9][CH2:10][C:5]=2[N:4]=[CH:3]1.[CH3:11][N:12]=[C:13]=[S:14]>C(#N)C>[CH3:1][N:2]1[C:6]2[CH2:7][N:8]([C:13](=[S:14])[NH:12][CH3:11])[CH2:9][CH2:10][C:5]=2[N:4]=[CH:3]1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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CN1C=NC2=C1CNCC2
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Name
|
|
Quantity
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1 g
|
Type
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reactant
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Smiles
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CN=C=S
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution is cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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0.9 g of 3-methyl-5-(N-methyl-thiocarbamoyl)-4,5,6,7-tetrahydro-imidazo-[4,5-c]-pyridine, m.p. 235°, are collected
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Name
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|
Type
|
|
Smiles
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CN1C=NC2=C1CN(CC2)C(NC)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |